Cas no 878432-93-0 (3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride)
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Ethyl-2-oxo-2,3-dihydro-benzooxazole-6-sulfonyl chloride
- MFCD07643291
- 878432-93-0
- 3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride
- AKOS000558857
- 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- DKB43293
- EN300-139736
- G22200
- 3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonylchloride
- 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride
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- Inchi: 1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3
- InChI Key: ICXHUQMWWZGCGK-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)OC(N2CC)=O)(=O)=O
Computed Properties
- Exact Mass: 260.9862566Da
- Monoisotopic Mass: 260.9862566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 391
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 72.1Ų
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B442595-10mg |
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride |
878432-93-0 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B442595-50mg |
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride |
878432-93-0 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B442595-100mg |
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride |
878432-93-0 | 100mg |
$ 230.00 | 2022-06-01 | ||
| Enamine | EN300-139736-0.05g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 0.05g |
$64.0 | 2023-02-15 | |
| Enamine | EN300-139736-0.1g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 0.1g |
$86.0 | 2023-02-15 | |
| Enamine | EN300-139736-0.25g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 0.25g |
$121.0 | 2023-02-15 | |
| Enamine | EN300-139736-0.5g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 0.5g |
$229.0 | 2023-02-15 | |
| Enamine | EN300-139736-1.0g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-139736-2.5g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 2.5g |
$642.0 | 2023-02-15 | |
| Enamine | EN300-139736-5.0g |
3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride |
878432-93-0 | 91% | 5.0g |
$949.0 | 2023-02-15 |
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride
Professional Introduction to 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride (CAS No. 878432-93-0)
3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride (CAS No. 878432-93-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound belongs to the benzoxazole class, which is well-documented for its broad spectrum of biological activities. The introduction of a sulfonyl chloride group at the 6-position of the benzoxazole core introduces reactivity that makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel heterocyclic derivatives.
The structure of this compound features a five-membered benzoxazole ring substituted with an ethyl group at the 3-position and a sulfonyl chloride moiety at the 6-position. This arrangement imparts both electrophilic and nucleophilic character to different parts of the molecule, making it highly versatile for further functionalization. The sulfonyl chloride functionality is particularly notable for its ability to react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. These reactions are fundamental in constructing complex molecular architectures used in drug design.
In recent years, there has been growing interest in benzoxazole derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic applications. Studies have shown that modifications at the 2-, 3-, and 6-positions of the benzoxazole scaffold can significantly influence biological activity. For instance, derivatives with electron-withdrawing groups at these positions often exhibit enhanced binding affinity to biological targets. The presence of the sulfonyl chloride group in 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride provides an excellent starting point for generating such modified compounds.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. Researchers have leveraged its reactivity to synthesize novel analogs with potential applications in treating neurological disorders, infectious diseases, and cancer. For example, recent studies have highlighted the role of benzoxazole derivatives in modulating enzyme activity and receptor binding. The sulfonyl chloride moiety allows for rapid derivatization, enabling chemists to explore a wide range of structural variations efficiently.
The synthesis of 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of the benzoxazole core through cyclization reactions between o-hydroxybenzaldehyde derivatives and urea or thiourea under acidic conditions. Subsequent alkylation introduces the ethyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation. Finally, electrophilic aromatic substitution or sulfonylation reactions yield the desired sulfonyl chloride derivative.
The chemical properties of this compound make it particularly amenable to green chemistry principles. For instance, alternative synthetic routes have been explored that minimize waste generation and hazardous reagent use. These approaches align with the broader goal of sustainable pharmaceutical manufacturing by reducing environmental impact while maintaining high yields and purity standards.
In terms of applications, 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride has found utility not only in drug discovery but also in materials science. Its ability to form stable coordination complexes with metal ions has been exploited in catalysis and as sensors for detecting metal ions in environmental samples. This dual functionality underscores its versatility beyond traditional pharmaceutical applications.
The future prospects for this compound are promising, with ongoing research exploring its potential in developing next-generation therapeutics. Advances in computational chemistry and high-throughput screening are accelerating the discovery of new benzoxazole derivatives with improved pharmacokinetic profiles. Additionally, bioconjugation strategies using this intermediate are being investigated for targeted drug delivery systems.
From an industrial perspective, 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl Chloride represents an important asset for chemical libraries used by pharmaceutical companies worldwide. Its structural diversity and reactivity make it a cornerstone for generating novel compounds that meet stringent regulatory requirements for clinical development. As research continues to uncover new biological functions associated with benzoxazole derivatives, CAS No. 878432-93-0 will undoubtedly remain relevant for years to come.
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